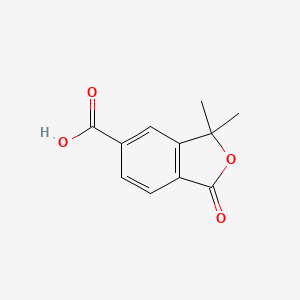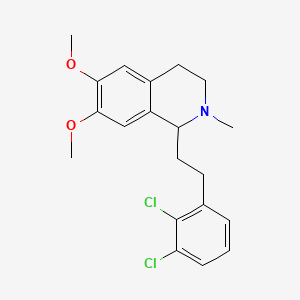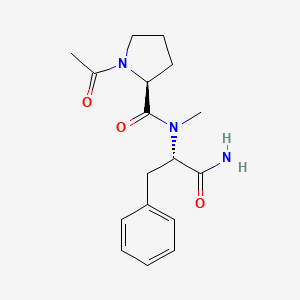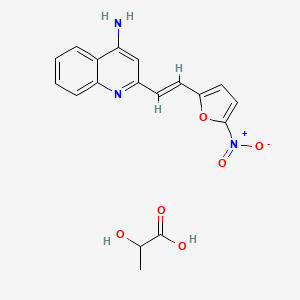
2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate is a complex organic compound with significant applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the condensation of 5-nitrofuran-2-carbaldehyde with 2-aminoquinoline under basic conditions to form the intermediate 2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-4-amine. This intermediate is then reacted with lactic acid to yield the final product, 2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of industrial reactors can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated quinoline derivatives.
科学研究应用
2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical sensors.
作用机制
The mechanism of action of 2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate involves its interaction with specific molecular targets. The nitrofuran group can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. These combined effects contribute to the compound’s antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
2-(2-(5-Nitrofuran-2-yl)vinyl)quinoline: Lacks the amine and hydroxypropanoate groups.
5-Nitrofuran-2-carbaldehyde: Contains only the nitrofuran group.
2-Aminoquinoline: Contains only the quinoline moiety.
Uniqueness
2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxypropanoate group enhances its solubility and bioavailability, making it a more versatile compound for various applications .
属性
CAS 编号 |
908-36-1 |
|---|---|
分子式 |
C18H17N3O6 |
分子量 |
371.3 g/mol |
IUPAC 名称 |
2-hydroxypropanoic acid;2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinolin-4-amine |
InChI |
InChI=1S/C15H11N3O3.C3H6O3/c16-13-9-10(17-14-4-2-1-3-12(13)14)5-6-11-7-8-15(21-11)18(19)20;1-2(4)3(5)6/h1-9H,(H2,16,17);2,4H,1H3,(H,5,6)/b6-5+; |
InChI 键 |
TVASTSPYSPSBAP-IPZCTEOASA-N |
手性 SMILES |
CC(C(=O)O)O.C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C3=CC=C(O3)[N+](=O)[O-])N |
规范 SMILES |
CC(C(=O)O)O.C1=CC=C2C(=C1)C(=CC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


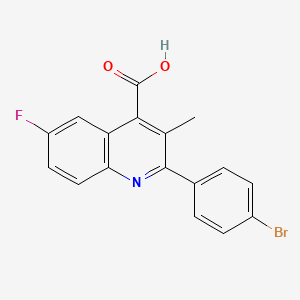
![Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine](/img/structure/B12895906.png)
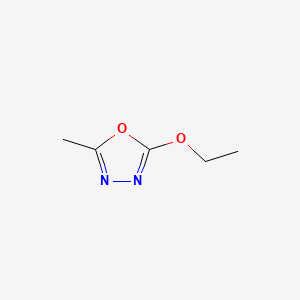

![Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12895936.png)
![3-methyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12895941.png)
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
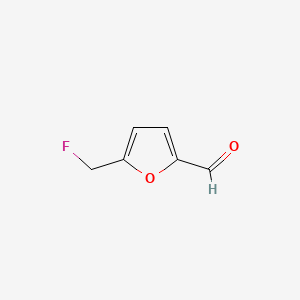
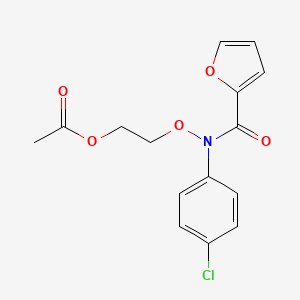
![Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-](/img/structure/B12895960.png)
